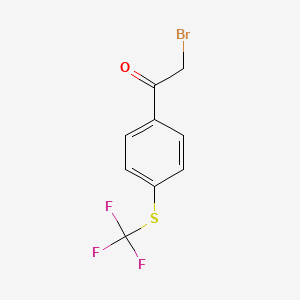

4-(Trifluoromethylthio)phenacyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

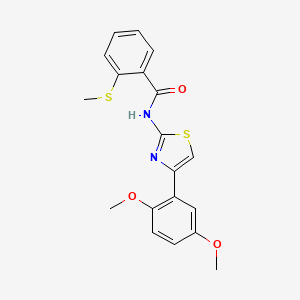

4-(Trifluoromethylthio)phenacyl bromide is a chemical compound with the molecular formula C9H6BrF3OS and a molecular weight of 299.11 . Its IUPAC name is 2-bromo-1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethanone . It is a solid substance that should be stored at 2-8°C .

Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)phenacyl bromide involves the addition of 10 mmol 4-trifluoromethyl acetophenone to a 100 mL round bottom flask. Then, 11 mmol of N-bromosuccinimide (NBS) and 35 mL of ethyl acetate are dissolved. 1g of Amberlyst 15 ion exchange resin is added as a catalyst. The reaction solution is then warmed to 40°C to react .Molecular Structure Analysis

The InChI code for 4-(Trifluoromethylthio)phenacyl bromide is 1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 . This indicates the connectivity and hydrogen count of its atoms.Chemical Reactions Analysis

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, (1) in the presence of BF3·Et2O (2) or triflic acid as the promoter .Physical And Chemical Properties Analysis

4-(Trifluoromethylthio)phenacyl bromide is a solid substance . It has a molecular weight of 299.11 and a molecular formula of C9H6BrF3OS . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

4-(Trifluoromethylthio)phenacyl bromide is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic compounds with potential pharmaceutical applications. For example, it facilitates the one-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas, demonstrating its utility in creating compounds that could serve as building blocks for drugs or functional materials (de Andrade & Mattos, 2020).

Formation of Imidazole Derivatives

The compound also plays a role in the synthesis of imidazole derivatives, which are significant in the development of new pharmaceuticals. By reacting with isothiosemicarbazones, it contributes to the formation of 1-arylmethyleneamino-2-mercapto-4-aryl-1H-imidazole derivatives, showcasing its adaptability in synthesizing complex heterocyclic frameworks (Yamazaki, 1978).

Photochemistry and Synthetic Chemistry Applications

In photochemistry and synthetic organic chemistry, derivatives of phenacyl bromide, such as 4-(Trifluoromethylthio)phenacyl bromide, are significant. They serve as photosensitive blocking groups due to their ease of cleavage under mild conditions, illustrating their importance in the synthesis of organic compounds with potential applications in materials science and drug development (Kumar et al., 2014).

Antimicrobial Agent Synthesis

The utility of 4-(Trifluoromethylthio)phenacyl bromide extends to the development of novel antimicrobial agents. It is used in the synthesis of thiazole derivatives that exhibit promising antimicrobial activity, highlighting its role in addressing the global challenge of antibiotic resistance (Karegoudar et al., 2008).

Organic Intermediate for Heterocyclic Compounds

Phenacyl bromides, including 4-(Trifluoromethylthio)phenacyl bromide, are key intermediates in the synthesis of a wide range of biologically important heterocyclic compounds. They are pivotal in the development of various five- and six-membered heterocycles, demonstrating their broad utility in the creation of compounds with potential biological and pharmacological applications (Vekariya et al., 2018).

Safety and Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

2-bromo-1-[4-(trifluoromethylsulfanyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3OS/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPCAKLHOFQCSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2762154.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2762160.png)

![2-(2,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762161.png)

![N-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2762162.png)

![2,4-difluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2762163.png)

![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile](/img/structure/B2762164.png)

![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2762165.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)pyrazin-2(1H)-one](/img/structure/B2762176.png)